Cas no 1262002-10-7 (5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid)

5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- 1262002-10-7
- 5-CHLORO-3-(3-CHLORO-4-METHOXYPHENYL)BENZOIC ACID
- MFCD18321657
- 3',5-Dichloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
- 5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95%
- DTXSID80691056
- 5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid
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- MDL: MFCD18321657
- インチ: InChI=1S/C14H10Cl2O3/c1-19-13-3-2-8(7-12(13)16)9-4-10(14(17)18)6-11(15)5-9/h2-7H,1H3,(H,17,18)
- InChIKey: NHLOGIYBVSCMSA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 296.0006996Da
- どういたいしつりょう: 296.0006996Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB328892-5g |
5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95%; . |
1262002-10-7 | 95% | 5g |
€1159.00 | 2024-06-08 | |
abcr | AB328892-5 g |
5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid, 95%; . |
1262002-10-7 | 95% | 5g |
€1159.00 | 2023-04-26 |
5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acidに関する追加情報
Introduction to 5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid (CAS No. 1262002-10-7)
5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid (CAS No. 1262002-10-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This benzoic acid derivative, characterized by the presence of chloro and methoxy substituents, exhibits promising characteristics that make it a valuable candidate for further investigation in drug discovery and therapeutic development.
The molecular structure of 5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid consists of a benzoic acid core substituted with a chloro group at the 5-position and a 3-chloro-4-methoxyphenyl group at the 3-position. This arrangement of functional groups imparts distinct electronic and steric properties to the molecule, which can influence its interactions with biological targets. The presence of multiple halogen atoms, particularly chlorine, enhances the compound's lipophilicity and potential for binding to various enzymes and receptors.
In recent years, there has been growing interest in developing novel compounds that mimic or modulate the activity of natural products and bioactive molecules. 5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid has been identified as a promising scaffold for such applications due to its ability to engage with multiple biological pathways. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes involved in inflammation and cancer progression, making it an attractive candidate for further pharmacological exploration.
The synthesis of 5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid involves a series of well-established organic reactions, including chlorination, methylation, and carboxylation processes. The precise control of reaction conditions is crucial to achieving high yields and purity, which are essential for subsequent biological evaluation. Advanced synthetic methodologies have been employed to optimize the synthetic route, ensuring scalability and reproducibility for industrial applications.
One of the key areas where 5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid shows promise is in the development of anti-inflammatory agents. Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disorders, and autoimmune conditions. The compound's ability to interact with inflammatory mediators and signaling pathways has been explored in vitro, demonstrating potential therapeutic benefits. Further preclinical studies are warranted to elucidate its mechanism of action and assess its efficacy in animal models.
Additionally, 5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid has been investigated for its potential role in cancer research. Cancer cells often exhibit altered metabolic pathways and signaling networks that contribute to their uncontrolled growth and survival. By targeting these pathways, this compound may help inhibit tumor progression and induce apoptosis in cancerous cells. Initial findings from cell-based assays have shown encouraging results, prompting researchers to explore its potential as an anticancer therapeutic.
The pharmacokinetic properties of 5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid are also of great interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical utility. Preliminary pharmacokinetic studies have provided insights into the compound's bioavailability and half-life, which are critical factors for drug development. Optimizing these parameters can enhance the compound's efficacy and minimize potential side effects.
In conclusion, 5-Chloro-3-(3-chloro-4-methoxyphenyl)benzoic acid (CAS No. 1262002-10-7) represents a significant advancement in the realm of medicinal chemistry. Its unique structural features and demonstrated biological activities position it as a promising candidate for further research in drug discovery. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapies that address unmet medical needs.
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